5-Acetamidopyridine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetamidopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-6-2-3-7(8(12)13)9-4-6/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZGIHCOKAJSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415046 | |
| Record name | 5-acetamidopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86873-62-3 | |
| Record name | 5-acetamidopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetamidopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of 5 Acetamidopyridine 2 Carboxylic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, and employing two-dimensional techniques, a complete structural map can be assembled.
In the ¹H NMR spectrum of 5-Acetamidopyridine-2-carboxylic acid, distinct signals are expected for the pyridine (B92270) ring protons, the amide proton, the carboxylic acid proton, and the acetyl methyl protons. The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.
The protons on carbons adjacent to carbonyl groups typically resonate in the range of δ 2.0-2.5 ppm. libretexts.org The N-H protons of secondary amides are characteristically found further downfield, between δ 7.5-8.5 ppm. libretexts.org The acidic proton of a carboxylic acid is highly deshielded and appears in the δ 10.0-13.2 ppm region. libretexts.org
Based on these principles, the predicted chemical shifts for this compound are detailed below. The exact positions will vary depending on the solvent used.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| COOH | 10.0 - 13.0 | Broad Singlet (br s) | Highly deshielded acidic proton, subject to hydrogen bonding. libretexts.org |
| NH | ~8.0 - 9.0 | Singlet (s) | Amide proton, position can be concentration and solvent dependent. libretexts.org |
| H-6 | ~8.5 - 8.7 | Doublet (d) | Ortho to ring nitrogen and meta to the acetamido group. |
| H-4 | ~8.2 - 8.4 | Doublet of Doublets (dd) | Ortho to the acetamido group and meta to the carboxylic acid. |
| H-3 | ~8.0 - 8.2 | Doublet (d) | Ortho to the carboxylic acid group. |
| CH₃ | ~2.1 - 2.3 | Singlet (s) | Methyl protons of the acetyl group. pressbooks.pub |
The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and amide functional groups are particularly diagnostic, typically appearing in the δ 160-180 ppm range. pressbooks.pubresearchgate.net This is slightly upfield compared to the carbonyl carbons of aldehydes or ketones (180-220 ppm) due to the electron-donating resonance effect of the adjacent heteroatoms (oxygen and nitrogen). pressbooks.pub The carbons of the pyridine ring are expected in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the positions of the substituents.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Amide) | 168 - 172 | Typical range for a secondary amide carbonyl. libretexts.org |
| C=O (Acid) | 165 - 170 | Typical range for a carboxylic acid carbonyl attached to an aromatic ring. researchgate.net |
| C-2 | 148 - 152 | Pyridine carbon attached to the carboxylic acid group. |
| C-6 | 145 - 150 | Pyridine carbon adjacent to the ring nitrogen. |
| C-4 | 135 - 140 | Pyridine carbon influenced by both substituents. |
| C-5 | 130 - 135 | Pyridine carbon attached to the acetamido group. |
| C-3 | 120 - 125 | Pyridine carbon ortho to the carboxylic acid. |
| CH₃ | 20 - 25 | Methyl carbon of the acetyl group. pressbooks.pub |
While 1D NMR provides chemical shift data, 2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations. oregonstate.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). This technique would definitively link each pyridine proton signal (H-3, H-4, H-6) to its corresponding carbon signal (C-3, C-4, C-6) and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is instrumental in connecting the different fragments of the molecule. For instance, the methyl protons (CH₃) would show a correlation to the amide carbonyl carbon. The pyridine proton H-3 would show a correlation to the carboxylic acid carbonyl carbon, while H-4 and H-6 would correlate to the carbon bearing the acetamido group (C-5).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, which helps in determining conformation and stereochemistry. In this molecule, it could confirm the proximity of certain ring protons to the substituents.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, secondary amide, and the pyridine ring.
Carboxylic acids are known for a very broad O-H stretching absorption that spans from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding. The carbonyl (C=O) stretching frequency for a carboxylic acid dimer is found near 1710 cm⁻¹. Amides show a characteristic C=O stretch (Amide I band) in the 1650-1690 cm⁻¹ range and an N-H bending vibration (Amide II band).
Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3170 - 3500 | N-H stretch | Secondary Amide |
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid (H-bonded) |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1680 | C=O stretch (Amide I) | Secondary Amide |
| ~1600, ~1450 | C=C and C=N ring stretching | Pyridine Ring |
| ~1530 | N-H bend (Amide II) | Secondary Amide |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound. The analysis can be performed in either positive or negative ion mode.
Positive Ion Mode: In this mode, the molecule is expected to be protonated, primarily on the basic pyridine nitrogen atom, to form the pseudomolecular ion [M+H]⁺.
Negative Ion Mode: In this mode, the acidic carboxylic acid proton is lost, resulting in the deprotonated molecule [M-H]⁻.
The molecular weight of this compound (C₈H₈N₂O₃) is 180.16 g/mol . Therefore, the expected mass-to-charge ratios (m/z) for the primary ions would be:
[M+H]⁺: m/z ≈ 181.17
[M-H]⁻: m/z ≈ 179.15
Tandem mass spectrometry (MS/MS) experiments on these parent ions would induce fragmentation, providing further structural evidence. Common fragmentation pathways for such a molecule could include the neutral loss of water (H₂O, 18 Da), carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, or ketene (B1206846) (CH₂CO, 42 Da) from the acetamido group. Analysis of these fragments helps to confirm the presence and connectivity of the functional groups.
X-ray Crystallography for Solid-State Structure Determination and Tautomeric Forms
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of molecules. For this compound, a single-crystal X-ray diffraction analysis would definitively establish its molecular geometry.
While specific crystallographic data for this compound is not widely reported in the surveyed literature, analysis of related pyridine-carboxylic acid structures reveals key insights. rsc.org For instance, studies on adducts of pyridine carboxylic acids show how the molecules arrange and interact in the crystal lattice. rsc.org The analysis would typically yield parameters such as the crystal system, space group, and unit cell dimensions, which define the crystal's fundamental symmetry and size.
Below is a table representing the typical data that would be obtained from a single-crystal X-ray diffraction experiment.
| Crystallographic Parameter | Description | Typical Information Obtained |
|---|---|---|
| Molecular Formula | The chemical formula of the compound. | C₈H₈N₂O₃ |
| Formula Weight | The mass of one mole of the compound. | 196.16 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | The lengths of the unit cell axes (a, b, c). | e.g., a = 8.5, b = 12.1, c = 7.9 |
| Unit Cell Angles (°) | The angles between the unit cell axes (α, β, γ). | e.g., α = 90, β = 105, γ = 90 |
| Volume (ų) | The volume of the unit cell. | Calculated from cell parameters |
| Z | The number of molecules in the unit cell. | e.g., 4 |
| Density (calculated) (g/cm³) | The theoretical density of the crystal. | Calculated from formula weight and cell volume |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uzh.ch The structure of this compound contains several chromophores—groups of atoms responsible for absorbing light—including the pyridine ring, the carboxylic acid group, and the acetamido group. These features give rise to characteristic absorption bands.
The electronic transitions observed in the UV-Vis spectrum are typically of two main types: π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. uzh.chelte.hu
π → π transitions:* These are generally high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of aromatic systems and groups with double bonds, such as the pyridine ring and the carbonyl groups in the carboxylic acid and amide functions.
n → π transitions:* These are lower-energy, lower-intensity absorptions that occur when an electron from a non-bonding orbital (n), such as the lone pairs on oxygen and nitrogen atoms, is promoted to a π* antibonding orbital. masterorganicchemistry.com
For this compound, the conjugated system of the pyridine ring substituted with electron-donating (acetamido) and electron-withdrawing (carboxylic acid) groups is expected to produce strong π → π* transitions. Studies on isomeric pyridinecarboxylic acids and their N-oxides confirm that these compounds absorb in the UV region, typically between 200 and 400 nm. researchgate.netresearchgate.net The carbonyl groups of the carboxylic acid and amide will also exhibit weaker n → π* transitions at longer wavelengths. masterorganicchemistry.com The exact position and intensity of these absorption maxima (λmax) can be influenced by factors such as solvent polarity. researchgate.net
The expected electronic transitions for the compound are summarized in the table below.
| Electronic Transition | Chromophore(s) Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Pyridine ring (aromatic system) | Shorter wavelength (e.g., ~220-280 nm) | High |
| π → π | Carbonyl (C=O) of carboxylic acid and amide | Shorter wavelength (e.g., ~200-240 nm) | Moderate to High |
| n → π | Carbonyl (C=O) of carboxylic acid and amide | Longer wavelength (e.g., ~270-320 nm) | Low |
| n → π | Nitrogen lone pair (pyridine and amide) | Longer wavelength | Low |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This procedure is essential for verifying the empirical and molecular formula of a newly synthesized substance, ensuring its purity and confirming its identity. acs.org
For this compound, with the molecular formula C₈H₈N₂O₃, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The results from an experimental elemental analysis (typically performed using a CHN analyzer) are then compared to these calculated values. A close agreement between the found and calculated percentages, usually within a ±0.4% margin, provides strong evidence for the compound's proposed structure and purity.
The table below presents the calculated elemental composition for this compound. In a typical research setting, these values would be compared against experimentally determined results.
| Element | Molecular Formula | Calculated (%) | Found (%) |
|---|---|---|---|
| Carbon (C) | C₈H₈N₂O₃ | 48.98 | Typically reported from experimental data |
| Hydrogen (H) | 4.11 | Typically reported from experimental data | |
| Nitrogen (N) | 14.28 | *Typically reported from experimental data |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Ground State Properties
No published data is available for the ground state properties of 5-Acetamidopyridine-2-carboxylic acid using Density Functional Theory.
Specific optimized molecular geometries and conformational analysis for this compound are not found in the searched literature.
Detailed Frontier Molecular Orbital (FMO) analysis, including HOMO-LUMO energies and molecular orbital surfaces for this compound, is not available.
Predicted NMR and IR spectroscopic parameters derived from DFT calculations for this compound have not been reported in the available literature.
An assessment of the Non-Linear Optical (NLO) properties for this compound is not present in the searched scientific papers.
Quantum Chemical Descriptors and Reactivity Analysis
A bonding analysis of this compound using the Quantum Theory of Atoms in Molecules (QTAIM) is not available in the reviewed sources.
Non-Covalent Interaction (NCI) Plot Analysis for Intermolecular Interactions
Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions in molecular systems. nih.govresearchgate.netacs.orgjussieu.fr This technique is grounded in the analysis of the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). nih.govresearchgate.netacs.orgjussieu.fr By plotting the reduced density gradient against the electron density, regions of a molecule that are involved in non-covalent interactions can be identified as spikes in the low-density, low-gradient regions of the plot. chemtools.org
The nature of these interactions can be further elucidated by mapping the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix onto the NCI isosurfaces. This allows for the differentiation between various types of non-covalent interactions:
Attractive interactions , such as hydrogen bonds and dipole-dipole interactions, are characterized by negative values of sign(λ₂)ρ and are typically represented by blue-colored isosurfaces. chemtools.org
Weak interactions , like van der Waals forces, have sign(λ₂)ρ values close to zero and are often depicted in green. chemtools.org
Repulsive interactions , or steric clashes, correspond to positive values of sign(λ₂)ρ and are visualized in red. chemtools.org
For this compound, NCI plot analysis could provide significant insights into both its intramolecular and intermolecular interactions. Intramolecularly, a hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine (B92270) ring or the oxygen of the acetamido group could be visualized. Intermolecularly, in a crystalline or aggregated state, NCI plots could reveal a network of hydrogen bonds and van der Waals interactions that govern the packing and stability of the molecular assembly. For instance, dimers formed through hydrogen bonding between the carboxylic acid moieties of two separate molecules would be clearly identifiable.
The following table illustrates the types of non-covalent interactions that could be analyzed in this compound using NCI plot analysis.
| Interaction Type | Potential Location in this compound | Expected NCI Plot Signature |
| Intramolecular Hydrogen Bond | Between the carboxylic acid -OH and the pyridine nitrogen or acetamido carbonyl oxygen | Blue isosurface, spike at low density and negative sign(λ₂)ρ |
| Intermolecular Hydrogen Bond | Between the carboxylic acid groups of two molecules (dimerization) | Blue isosurface, spike at low density and negative sign(λ₂)ρ |
| van der Waals Interactions | Between the aromatic rings of adjacent molecules (π-π stacking) | Green isosurface, spike at low density and sign(λ₂)ρ near zero |
| Steric Repulsion | Crowding between substituents in certain conformations | Red isosurface, spike at low density and positive sign(λ₂)ρ |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques that predict the preferred orientation of a molecule (ligand) when it binds to a macromolecule (receptor), such as a protein or nucleic acid, to form a stable complex. derpharmachemica.comresearchgate.netnih.govlongdom.orgsarjournal.com These methods are instrumental in drug discovery and medicinal chemistry for elucidating the structural basis of ligand-target interactions and for virtual screening of compound libraries. nih.govsarjournal.com
The process of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand in the active site of the receptor. The scoring function then estimates the binding affinity for each of these poses, and the pose with the best score is considered the most likely binding mode. derpharmachemica.com
In the context of this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymatic targets. Given its structural motifs, which are common in pharmacologically active compounds, it could be docked into the active sites of enzymes like kinases, cyclooxygenases, or other targets implicated in disease. Such studies would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.
A hypothetical docking study of this compound into the active site of a protein kinase could yield the results summarized in the table below.
| Parameter | Hypothetical Value/Observation |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues and Interaction Type | |
| MET793 | Hydrogen bond with the carboxylic acid group |
| LEU718 | Hydrophobic interaction with the pyridine ring |
| LYS745 | Electrostatic interaction with the carboxylic acid |
| ASP855 | Hydrogen bond with the acetamido group |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ontosight.aineovarsity.orgontosight.aiontosight.aiwikipedia.orgfiveable.meslideshare.netnih.govresearchgate.netnih.gov The fundamental principle is that the structure of a molecule dictates its activity or properties. neovarsity.orgontosight.aifiveable.me
The development of a QSAR or QSPR model involves several key steps:
Data Set Selection : A collection of molecules with known activities or properties is assembled.
Descriptor Calculation : Numerical values, known as molecular descriptors, that encode structural features are calculated for each molecule. These can include constitutional, topological, electronic, and geometric descriptors. neovarsity.org
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical model that correlates the descriptors with the activity or property of interest. ontosight.aifiveable.me
Model Validation : The predictive power of the model is rigorously assessed to ensure its reliability. ontosight.ai
For this compound, a QSAR study could be conducted on a series of its derivatives to predict their inhibitory activity against a specific biological target. By systematically modifying the substituents on the pyridine ring or the acetamido group, a model could be developed to guide the design of more potent analogs. Similarly, a QSPR model could be created to predict physicochemical properties like solubility or lipophilicity, which are crucial for drug development. ontosight.ainih.govresearchgate.net
The following table presents a hypothetical data set for a QSAR study on derivatives of this compound.
| Compound | R-group Substitution | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Predicted IC₅₀ (µM) |
| This compound | -H | 180.16 | 0.5 | 10.2 |
| Derivative 1 | -Cl | 214.61 | 1.2 | 5.8 |
| Derivative 2 | -CH₃ | 194.19 | 0.9 | 8.1 |
| Derivative 3 | -F | 198.15 | 0.7 | 9.5 |
Advanced Applications and Mechanistic Insights in Chemical Biology and Materials Science
Catalytic Applications and Ligand Design
The integration of 5-Acetamidopyridine-2-carboxylic acid into catalytic systems is predicated on the well-established role of pyridine (B92270) carboxylic acid ligands in modulating the properties of transition metal centers. These ligands are crucial in a variety of catalytic transformations, including oxidation reactions and C-H bond functionalization.
Role of Pyridine Carboxylic Acid Ligands in Transition Metal Catalysis
Pyridine-containing macrocyclic complexes have also been explored for their catalytic applications, where the rigidified structure imposed by the pyridine ring can lead to the isolation of metal complexes in high oxidation states, which are relevant in oxidation reactions. unimi.it The functionalization of pyridine ligands with groups like amides is expected to stabilize these high oxidation states of the coordinated metal. unimi.it
Oxidation Catalysis Mediated by Metal-Pyridine Carboxylate Complexes
Metal complexes featuring pyridine-based ligands have been investigated as catalysts for a range of oxidation reactions. rsc.org In some instances, pyridine-containing ligands have been found to decompose in situ to form pyridine-2-carboxylic acid, which then acts as the active ligand in manganese-based oxidation catalysis. This finding underscores the direct relevance of the pyridine carboxylic acid scaffold in mediating oxidation reactions.
The design of ligands that can stabilize high oxidation states of metal centers is crucial for developing efficient oxidation catalysts. semanticscholar.org Pyridine-containing ligands, particularly those with amide functionalities, are thought to stabilize such high-valent species. unimi.it Diiron(II) complexes with ancillary pyridine ligands incorporating heteroatomic substrates have been shown to undergo dioxygen-initiated oxidation. nih.gov Furthermore, iron(II) complexes of pyridine-substituted thiosemicarbazone ligands have been demonstrated to be active catalysts for oxidations using hydrogen peroxide. rsc.org
A notable example of the efficacy of pyridine carboxylate ligands is in water oxidation catalysis. Ruthenium complexes with terpyridine-dicarboxylate ligands have exhibited exceptionally high turnover frequencies, demonstrating the potential of these ligands in challenging oxidative transformations. acs.org The carboxylate groups in these ligands can play a diverse role, including stabilizing high oxidation states and acting as an "oxide relay" to facilitate O-O bond formation. acs.org
Mechanisms of Catalytic Activity and Turnover Frequency
The mechanism of catalytic reactions involving metal-pyridine carboxylate complexes is often intricate, involving several key steps such as substrate coordination, activation, and product release. The turnover frequency (TOF), a measure of the efficiency of a catalyst, is determined by the energetics of the entire catalytic cycle. semanticscholar.org Understanding the reaction mechanism is crucial for rationally designing more efficient catalysts.
In the context of C-H activation, the pyridine ring can act as a directing group, bringing the metal catalyst into close proximity to a specific C-H bond. The subsequent C-H bond cleavage can proceed through various pathways, including concerted metalation-deprotonation (CMD), where the carboxylate group can act as an internal base to accept the proton. researchgate.netnih.gov Density Functional Theory (DFT) calculations have been employed to elucidate the energetics of these pathways and to understand the influence of ligand substituents on the activation barrier. nih.gov For instance, in the palladium-catalyzed direct arylation of pyridine N-oxide, a cooperative catalytic mechanism between two distinct palladium centers has been proposed, highlighting the complexity of these catalytic systems. nih.gov
The table below summarizes key mechanistic steps that are often considered in catalytic cycles involving pyridine-based ligands, along with the factors that can influence the turnover frequency.
| Mechanistic Step | Description | Factors Influencing Turnover Frequency |
| Ligand Exchange | The substrate displaces a solvent or other weakly bound ligand from the metal center. | Concentration of reactants, nature of the solvent, and steric hindrance. |
| C-H Activation | The metal catalyst cleaves a C-H bond of the substrate. | Acidity of the C-H bond, electrophilicity of the metal center, and the nature of the directing group. |
| Migratory Insertion | An unsaturated molecule inserts into a metal-carbon bond. | Electronic properties of the inserting molecule and the metal-carbon bond. |
| Reductive Elimination | Two ligands on the metal center couple to form the product, and the metal is reduced. | Steric crowding around the metal center and the electronic nature of the coupling partners. |
| Catalyst Regeneration | The catalyst is returned to its active state to begin a new cycle. | Presence of oxidants or reductants, and stability of the catalyst under reaction conditions. |
This table presents a generalized overview of mechanistic steps in catalysis involving pyridine-based ligands.
Directed C-H Activation and Functionalization via Pyridine Directing Groups
The pyridine moiety is a well-established and effective directing group in transition-metal-catalyzed C-H activation reactions. snnu.edu.cn This strategy allows for the selective functionalization of otherwise inert C-H bonds, providing a powerful tool for the synthesis of complex organic molecules. nih.gov The nitrogen atom of the pyridine ring coordinates to the metal center, positioning it to activate a specific C-H bond, typically at the ortho position of an attached aryl group.
Carboxylate groups can assist in this process, acting as an internal base to facilitate the proton abstraction step in a concerted metalation-deprotonation mechanism. researchgate.netnih.gov The combination of a pyridine directing group and a carboxylate assisting group can lead to highly efficient and selective C-H functionalization. DFT studies have provided valuable insights into the transition states of these reactions, revealing the crucial role of the carboxylate in lowering the activation energy barrier. researchgate.net
Material Science Applications and Coordination Chemistry
In materials science, this compound serves as a promising organic linker for the construction of crystalline porous materials known as metal-organic frameworks (MOFs). The bifunctional nature of the molecule, with its pyridine nitrogen and carboxylate oxygen atoms, allows it to bridge metal ions or clusters to form extended, well-defined structures.
Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Pyridine Carboxylate Linkers
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.gov Pyridine carboxylate linkers are widely used in the synthesis of MOFs due to their ability to form strong coordination bonds with a variety of metal ions. researchgate.netresearchgate.net The geometry and connectivity of the resulting framework can be tuned by the choice of the metal ion and the structure of the organic linker. rsc.org
The incorporation of functional groups, such as the acetamido group in this compound, onto the pyridine carboxylate linker can impart specific properties to the resulting MOF. acs.org For example, amide functionalities within the pores of a MOF can enhance its selectivity for CO2 capture through hydrogen bonding interactions. rsc.orgimperial.ac.ukrsc.org The synthesis of MOFs with functionalized linkers is typically achieved through solvothermal methods, where the metal salt and the organic linker are heated in a solvent to promote the formation of the crystalline framework. researchgate.netrsc.org
The table below provides examples of functionalized pyridine carboxylate linkers that have been used in the synthesis of MOFs, illustrating the diversity of structures that can be achieved.
| Linker | Functional Group(s) | Resulting MOF Properties/Applications |
| 5-(Isonicotinamido)isophthalic acid | Amide, Carboxyl | Magnetic and adsorption properties. rsc.org |
| 3-Fluoro-4-pyridinecarboxylic acid | Fluoro | Studied for H2 adsorption. acs.org |
| Pyridine-2,5-dicarboxylic acid | Carboxyl | Permanent porosity, hydrogen uptake. figshare.com |
| Amine-functionalized terephthalic acid | Amine | Enhanced CO2 capture. nih.govrsc.org |
This table showcases examples of functionalized pyridine carboxylate linkers and their impact on MOF properties.
The use of linkers with pre-designed functionalities is a key strategy in the development of MOFs for specific applications, such as gas storage, separation, and catalysis. imperial.ac.uk The acetamido group in this compound offers a site for hydrogen bonding, which could be exploited in the design of MOFs with tailored properties.
Development of Coordination Polymers with Functional Properties (e.g., Luminescence, Magnetic Relaxation)
The versatile coordination capabilities of pyridine carboxylic acid scaffolds have been leveraged to create advanced coordination polymers (CPs) with significant functional properties. Research into ligands structurally similar to this compound, such as 5-aminopyridine-2-carboxylic acid, has led to the synthesis of novel CPs with promising luminescent and magnetic characteristics. nih.gov
Five new coordination polymers constructed using the 5-aminopyridine-2-carboxylate (ampy) ligand have been synthesized and characterized. nih.gov Among these, metal-organic chains formed by the coordination of the ampy ligand with sodium and various lanthanide ions (terbium, erbium, and ytterbium) have been reported. nih.gov These multidisciplinary studies highlight the potential for developing metal-based drugs and functional materials. nih.gov The incorporation of lanthanide ions is particularly notable for imparting properties such as luminescence and slow magnetic relaxation, making these materials interesting for applications in optical devices and molecular magnetism. nih.govmdpi.com The general approach involves the self-assembly of metal ions and organic ligands, which are connected through coordination bonds and other weaker interactions like hydrogen bonds and π-π stacking. mdpi.com
The functional properties of these materials are intrinsically linked to their structure, which can be influenced by the choice of metal ion, the ligand's geometry, and reaction conditions such as temperature and solvent. mdpi.com The presence of both a carboxylic group and a nitrogen atom in the pyridine ring provides multiple, distinct coordination sites, enabling the formation of structurally diverse polymers. mdpi.com
Integration into Nanomaterials and Composites for Enhanced Mechanical and Thermal Properties
Application in Energy Storage Devices (e.g., Supercapacitors)
The direct application of this compound in energy storage devices has not been extensively documented in the available research. However, the broader class of pyridine-based carboxylate ligands has been explored for creating metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) that serve as active electrode materials. researchgate.netrsc.org For instance, MOFs based on pyridine-3,5-dicarboxylate (B1229872) have been analyzed for their electrochemical properties and used to fabricate battery-supercapacitor hybrid devices. researchgate.net Similarly, a novel 2D covalent organic framework containing pyridine units has been synthesized and investigated as a high-capacity anode material for lithium-ion batteries. rsc.org These studies indicate the potential of the pyridine carboxylic acid scaffold in energy storage, though specific research on the 5-acetamido derivative is needed.
In Vitro Biochemical Research and Mechanistic Investigations
Enzyme Inhibition Studies and Active Site Interactions
The pyridine carboxylic acid framework is a highly versatile scaffold in medicinal chemistry for the development of enzyme inhibitors. nih.gov The unique structure of these molecules facilitates critical interactions within enzyme active sites. The aromatic, electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions often found in enzyme active sites. nih.gov This combination of features enhances binding affinity and allows for the fine-tuning of activity and selectivity. nih.gov
Derivatives of pyridine carboxylic acids have been shown to function as inhibitors against a wide array of enzymes, including kinases, urease, synthase, tyrosinase, and various proteases. nih.govnih.gov For example, studies on 2-pyridinecarboxylic acid analogs demonstrated inhibitory activity against α-amylase and carboxypeptidase A. nih.gov The ability of these compounds to chelate metal ions is a key aspect of their inhibitory mechanism, particularly for metalloenzymes. nih.gov The design of potent enzyme inhibitors is a crucial step in the development of treatments for numerous pathological conditions, including inflammation, microbial infections, and neoplastic diseases. mdpi.com
Investigation of Molecular Targets and Signaling Pathways
Research into pyridine-based compounds has identified specific molecular targets and their roles in disrupting pathological signaling pathways, particularly in cancer. One key target is the PIM-1 kinase, a protein involved in cell proliferation, differentiation, and apoptosis. acs.org Certain novel pyridine derivatives have shown potent PIM-1 inhibition, leading to the induction of apoptotic cell death and cell cycle arrest at the S-phase in cancer cells. acs.org
Beyond PIM-1, other kinases have been identified as targets for pyridine-based inhibitors. These include human Vaccinia-related kinases (VRK1 and VRK2), which are involved in chromatin organization and DNA damage response. dntb.gov.uaresearchgate.netacs.org The 2-aminopyridine (B139424) moiety, in particular, is a common feature in many kinase inhibitors that binds to the kinase hinge region. acs.org Furthermore, derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and c-Met kinase, both of which are implicated in tumor growth and progression. nih.gov The ability of these compounds to target multiple kinases highlights their potential to simultaneously block different tumorigenic pathways. researchgate.net
In Vitro Antiproliferative Activity against Cancer Cell Lines
Derivatives of pyridine and related heterocyclic scaffolds containing carboxylic acid or amide functionalities have demonstrated significant in vitro antiproliferative activity against a broad range of human cancer cell lines. researchgate.netnih.gov The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency at a lower concentration. nih.gov
Numerous studies have reported the efficacy of these compounds against various cancer types, including breast (MCF-7, MDA-MB-231), lung (A549), and pancreatic (PANC-1) cancer cell lines. waocp.orgmdpi.com For instance, novel pyrazolo[4,3-c]hexahydropyridine derivatives displayed excellent cytotoxic activity against MDA-MB-231 and MCF-7 cells, with IC₅₀ values of 4.2 µM and 2.4 µM, respectively. mdpi.com Similarly, a series of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives showed potent activity and induced cell cycle arrest at the G0/G1 interphase. nih.gov The data from these studies underscore the potential of this chemical class in the development of new antineoplastic agents.
Table 1. In Vitro Antiproliferative Activity of Selected Pyridine-Based and Related Heterocyclic Compounds. This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various compounds against different human cancer cell lines, as reported in the cited literature. acs.orgmdpi.commdpi.comresearchgate.net
DNA and Biomolecular Interaction AnalysisSpecific studies on the interaction of this compound with DNA or other biomolecules, which would typically involve techniques like UV-Vis spectroscopy, fluorescence spectroscopy, or circular dichroism, have not been identified in the available literature.
Further experimental research is required to elucidate the potential biological activities of this compound in these areas.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Synthetic Routes for Targeted Derivatives
While established methods for synthesizing pyridine (B92270) derivatives exist, the quest for more efficient, sustainable, and versatile synthetic routes is a primary focus of future research. The development of novel methodologies will enable the creation of diverse libraries of 5-Acetamidopyridine-2-carboxylic acid derivatives with precisely tuned properties.
Key areas of exploration include:
Multicomponent Reactions (MCRs): Researchers are exploring one-pot MCRs to construct complex pyridine-based architectures from simple, readily available starting materials. acs.org These reactions are highly atom-economical and can rapidly generate structural diversity, which is crucial for creating libraries of compounds for screening. acs.org
Electrochemical Synthesis: Green chemistry principles are driving interest in electrochemical methods. acs.org These techniques can obviate the need for harsh reagents and metal catalysts, offering a more sustainable approach to synthesizing functionalized heterocycles. acs.org
Novel Cyclization Strategies: The development of new cyclization techniques involving amination, bromination, and base-induced ring formation is a promising avenue. nih.govresearchgate.net These methods could provide access to novel constrained analogues, such as aziridine (B145994) and azetidine (B1206935) derivatives, which are of significant interest for their potential biological activities. nih.govresearchgate.net
Late-Stage Functionalization: Techniques that allow for the modification of the core scaffold in the final steps of a synthesis are highly valuable. This approach enables the rapid diversification of a lead compound to explore structure-activity relationships (SAR) without re-designing the entire synthetic pathway.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules based on the this compound scaffold. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, drastically accelerating the research and development cycle. mdpi.comnih.gov
Emerging applications in this domain include:
De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with desired therapeutic profiles. mdpi.comnih.gov These models can explore a vast chemical space to propose novel derivatives of this compound that are optimized for specific biological targets. nih.gov
Property Prediction: AI/ML algorithms are increasingly used to predict crucial molecular properties, including biological activity, physicochemical characteristics, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govmdpi.com This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com
Accelerated Lead Optimization: By synergistically combining AI-guided design with high-throughput synthesis and screening, researchers can create automated "closed-loop" systems. nih.gov These workflows can rapidly iterate through design-make-test-analyze cycles to optimize lead compounds with greater efficiency. nih.gov
| AI/ML Application | Description | Potential Impact on Research |
| Generative Models | Algorithms that create novel molecular structures with desired properties. nih.gov | Design of new this compound derivatives with enhanced efficacy or novel functions. |
| Predictive Modeling | Use of ML to forecast ADMET properties, solubility, and biological activity. nih.govmdpi.com | Reduction of late-stage failures by prioritizing compounds with favorable drug-like properties. |
| Virtual Screening | Computational screening of large compound libraries against biological targets. mdpi.com | Rapid identification of potential hits from vast virtual libraries, focusing experimental efforts. |
| Automated Workflows | Integration of AI with robotic synthesis and screening for autonomous discovery. nih.gov | Significant acceleration of the timeline for therapeutic discovery and optimization. |
Development of Multifunctional Materials Based on Pyridine Carboxylic Acid Scaffolds
The unique coordination capabilities of the pyridine nitrogen and the carboxylic acid group make this compound and its analogues attractive building blocks for crystal engineering and materials science. mdpi.com A significant future direction is the design of advanced functional materials, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com
Potential applications for these materials include:
Porous Materials for Gas Storage: MOFs constructed from pyridine carboxylic acid linkers can exhibit high porosity and stability, making them promising candidates for applications in carbon dioxide capture and the storage of gases like hydrogen and methane. mdpi.com
Luminescent Sensors: The incorporation of lanthanide metal nodes (e.g., europium, terbium) into CPs or MOFs can yield highly luminescent materials. mdpi.com These materials can be designed to exhibit changes in their fluorescence in the presence of specific molecules, making them useful for selective chemical sensing. mdpi.com
Magnetic Materials: The arrangement of metal ions within a coordination polymer framework can lead to interesting magnetic properties. mdpi.comrsc.org Research is ongoing to design materials with specific magnetic behaviors, such as weak anti-ferromagnetic coupling, for applications in data storage and spintronics. rsc.org
Deeper Understanding of Structure-Function Relationships at the Molecular Level
A fundamental goal of future research is to gain a more profound understanding of how the specific structural features of this compound derivatives influence their function. This involves elucidating the intricate connections between molecular conformation, electronic properties, and biological or material performance.
Key research avenues include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-acetamido and 2-carboxylic acid groups, as well as substitutions on the pyridine ring, will continue to be critical. Analyzing the resulting changes in biological activity helps to build comprehensive SAR models, guiding the design of more potent and selective compounds. nih.gov
Molecular Docking and Simulation: Computational techniques such as molecular docking are used to predict and analyze the binding interactions between a ligand and its target protein at the atomic level. nih.gov Molecular dynamics simulations can further illuminate the conformational changes and energetics of these interactions over time, providing a dynamic view of the structure-function relationship. nih.gov
Advanced Structural Analysis: Techniques like Hirshfeld surface analysis can be employed to study and quantify the intermolecular interactions within a crystal structure. researchgate.net This provides detailed insights into the forces that govern molecular packing and can be correlated with the material's bulk properties.
Emerging Catalytic Roles and Sustainable Chemical Processes in Heterogeneous and Homogeneous Catalysis
The functional groups within this compound suggest its potential utility in catalysis, either as a ligand for a metal center or as an organocatalyst itself. Future research will likely explore its role in promoting sustainable chemical transformations.
Promising areas of investigation are:
Metallaphotoredox Catalysis: Carboxylic acids are being increasingly recognized as versatile functional groups in metallaphotoredox catalysis. princeton.edunih.gov This approach uses visible light to drive chemical reactions with first-row transition metals, enabling transformations like arylation and amination under mild conditions. nih.gov Derivatives of this compound could serve as novel substrates or ligands in such sustainable processes. princeton.edu
Organocatalysis: The pyridine and amide moieties could potentially act as hydrogen-bond donors or acceptors, enabling the molecule to function as an organocatalyst for various transformations.
Catalyst Development: The compound itself can be a target for synthesis via novel catalytic methods. For instance, research into new catalysts for direct amidation reactions is highly relevant for the efficient formation of the acetamido group from a corresponding amine and carboxylic acid precursor. mdpi.com
High-Throughput Screening and Mechanistic Elucidation in Complex Biological Systems
To unlock the full therapeutic potential of this compound and its derivatives, large-scale biological evaluation is necessary. High-throughput screening (HTS) provides a powerful tool for rapidly assessing the activity of thousands of compounds against a multitude of biological targets. ewadirect.comyu.edu
Future efforts will focus on:
Large-Scale Screening Campaigns: HTS allows for the rapid testing of extensive compound libraries to identify potential drug candidates. ewadirect.com By combining HTS with virtual screening, researchers can more efficiently navigate the vast chemical space to discover "hit" compounds. nih.gov
Phenotypic Screening: In addition to target-based screening, phenotypic screening (assessing a compound's effect on cell behavior or morphology) can uncover novel mechanisms of action and identify first-in-class therapeutic agents.
Mechanistic Studies: Once active compounds are identified, detailed mechanistic studies are required to understand how they exert their effects within a complex biological system. This involves identifying the direct molecular target(s) and elucidating the downstream effects on cellular pathways. Tools like RNA interference can be used to validate potential targets. yu.edu
| Research Avenue | Description | Key Techniques |
| High-Throughput Screening (HTS) | Automated testing of large libraries of chemical compounds for biological activity. yu.edu | Automated liquid handling, multi-well plates, fluorescence/luminescence assays. |
| Virtual Screening | Computational methods to predict the binding of compounds to a target. nih.gov | Molecular docking, pharmacophore modeling, machine learning. |
| Target Identification & Validation | Determining the specific biological molecule (e.g., an enzyme) a compound interacts with. yu.edu | RNA interference, genetic knockout studies, affinity chromatography. |
| Mechanistic Elucidation | Understanding the pathway and downstream effects of a compound's action in a cell. | Cell-based assays, proteomics, transcriptomics. |
Q & A
Q. What are the recommended methodologies for synthesizing 5-Acetamidopyridine-2-carboxylic acid in laboratory settings?
Synthesis typically involves condensation reactions between pyridine derivatives and acetamide precursors. Key steps include:
- Amidation : Reacting 2-cyanopyridine with acetic anhydride under controlled acidic conditions to introduce the acetamide group.
- Carboxylic Acid Formation : Hydrolysis of intermediates using aqueous HCl or H₂SO₄, followed by neutralization with NaOH to isolate the carboxylic acid moiety.
- Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Experimental protocols should specify reaction temperatures, stoichiometry, and solvent systems to avoid side products like over-acetylated derivatives .
Q. How should researchers characterize the purity and structure of this compound?
Standard characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., acetamide at C5, carboxylic acid at C2). Expected signals: δ ~2.1 ppm (acetamide CH₃), δ ~8.5 ppm (pyridine protons).
- FT-IR : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (carboxylic acid C=O).
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if handling powdered forms.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic residues before disposal. Collect organic waste in designated containers for incineration by licensed facilities.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies (e.g., shifted NMR peaks or unexpected IR bands) often arise from:
- Tautomerism : The compound may exist in keto-enol forms, altering spectral profiles. Use deuterated DMSO to stabilize specific tautomers.
- Solvent Effects : Polar solvents (e.g., D₂O) can protonate the pyridine ring, shifting proton signals. Compare data across solvents.
- Impurities : Trace metal ions (e.g., Fe³⁺) from reagents may catalyze degradation. Conduct ICP-MS analysis to identify contaminants. Cross-validate findings with computational methods (e.g., DFT simulations of NMR chemical shifts) .
Q. What experimental design considerations are critical for studying the coordination chemistry of this compound with transition metals?
- pH Control : The carboxylic acid group (pKa ~2.5) must be deprotonated to bind metals. Use buffered solutions (pH 4–6) to balance ligand solubility and metal-ligand affinity.
- Stoichiometry : Employ Job’s method or molar ratio plots to determine metal:ligand ratios.
- Competing Ligands : Avoid buffers (e.g., phosphate) that compete for metal binding. Opt for zwitterionic buffers (e.g., HEPES).
- Stability Constants : Use potentiometric titrations or UV-Vis spectroscopy to calculate logK values. Compare with analogous ligands (e.g., picolinic acid) to assess electronic effects of the acetamide group .
Q. How can researchers optimize reaction yields when functionalizing this compound for drug discovery applications?
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the pyridine ring.
- Microwave Assistance : Reduce reaction times from hours to minutes while maintaining yields (e.g., 80% yield in 15 min vs. 24 hrs conventionally).
- Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to prevent side reactions during amide bond formation.
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables .
Data Interpretation & Conflict Analysis
Q. How should conflicting bioactivity data for this compound analogs be analyzed?
Contradictions (e.g., varying IC₅₀ values in kinase assays) may stem from:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) can alter inhibition kinetics.
- Protein Conformations : Crystallographic data may reveal ligand binding to inactive vs. active kinase states.
- Cell Permeability : LogP variations (e.g., methyl vs. ethyl esters) affect cellular uptake. Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity with activity. Meta-analyses of published datasets should account for methodological heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
